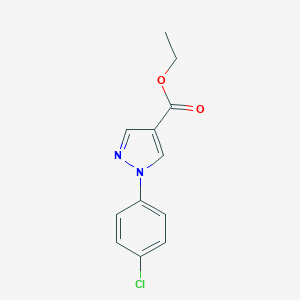

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 4-chlorophenyl substituent at the N1 position and an ethoxycarbonyl group at the C4 position. This structure confers unique physicochemical properties, such as moderate polarity and stability, making it a versatile intermediate in medicinal and agrochemical synthesis. It is synthesized via alkylation or decarboxylative coupling reactions, as exemplified in evidence where 4-chlorophenyl groups are introduced using alkyl halides or via Ru-catalyzed protocols . Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.68 g/mol, and it is commonly used in the development of kinase inhibitors and antineoplastic agents .

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAPXECZFJCYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549896 | |

| Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-33-5 | |

| Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable acid catalyst, such as acetic acid. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction of the compound can lead to the formation of pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

- Oxidation products include pyrazole-4-carboxylic acids.

- Reduction products are pyrazoline derivatives.

- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Pesticide Development

The compound is primarily utilized in the formulation of novel pesticides and herbicides. Its structure allows for effective interaction with biological targets, enhancing efficacy against pests while minimizing environmental impact. Research indicates that derivatives of this compound can significantly improve crop protection strategies by targeting specific pest species without harming beneficial organisms .

Pharmaceutical Research

Drug Development

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceutical agents. It has shown potential in treating neurological disorders and other diseases due to its unique structural properties that facilitate interaction with biological targets. Studies have indicated its potential anti-inflammatory and anticancer activities, making it a candidate for further drug development research .

Material Science

Advanced Materials

In material science, this compound is explored for its potential in creating advanced materials with specific thermal and mechanical properties. Such materials are beneficial for industries like automotive and aerospace, where enhanced performance and durability are critical. The compound's unique characteristics allow for the development of materials that can withstand extreme conditions while maintaining structural integrity .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material in chromatography and mass spectrometry. Its use aids in the accurate detection and quantification of similar compounds, which is essential for both research and quality control processes in various industries .

Biochemistry

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it valuable for understanding biochemical mechanisms and identifying potential therapeutic targets. Investigations into its effects on specific enzymes have provided insights into its role in inflammatory processes, among other biological functions .

Data Table: Summary of Applications

Case Study 1: Pesticide Efficacy

A study conducted on the efficacy of this compound as a pesticide demonstrated significant reductions in pest populations while maintaining safety for non-target species. The research highlighted its potential as a sustainable alternative to conventional pesticides.

Case Study 2: Neurological Drug Development

Research exploring the compound's role as an intermediate in synthesizing drugs for neurological disorders revealed promising results in preclinical trials, indicating its effectiveness in modulating neurotransmitter activity.

Case Study 3: Material Durability Testing

Investigations into materials developed using this compound showed superior performance under extreme conditions compared to traditional materials, suggesting its utility in high-stress applications such as aerospace engineering.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Table 2: Reaction Efficiency Comparison

| Compound | Reaction Type | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| This compound | Alkylation | Cs₂CO₃, DMF, 25–30°C | 87% |

| Ethyl 1-(3-bromophenyl)-5-((phenylthio)methyl)-1H-pyrazole-4-carboxylate | Decarboxylative coupling | Ru(dtbbpy)₃₂, DCE/HFIP | 13% |

| Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | N-Alkylation | Ru catalyst, DCE/HFIP | 37% |

Spectroscopic and Analytical Data

- NMR Analysis : The ¹H NMR spectrum of Ethyl 1-(2-(4-chlorophenyl)propan-2-yl)-1H-pyrazole-4-carboxylate (a close analogue) shows characteristic signals at δ 7.98 (s, pyrazole-H) and δ 4.29 (q, -OCH₂CH₃), confirming regioselective substitution .

- Purity and Characterization : Compounds like 5f are validated via elemental analysis (C, H, N, Cl) and show <1% deviation from theoretical values .

Biological Activity

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by an ethyl ester group and a 4-chlorophenyl substituent on the pyrazole ring. This compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for drug development and agrochemical applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity, which may lead to the modulation of various biological pathways. For instance, it has been suggested that the compound can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that this compound can be effective against a range of pathogenic bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several models. In one study, it was shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the expression of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In cell line studies, it demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 49.85 |

| MCF-7 (breast cancer) | 0.46 |

| NCI-H460 (lung cancer) | 0.39 |

These findings indicate that the compound has significant growth inhibitory properties against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Properties

In a comparative study involving multiple pyrazole derivatives, this compound was found to be one of the most promising compounds with respect to its antibacterial activity. It showed synergistic effects when combined with colistin against resistant bacterial strains, suggesting its potential use as an antibiotic adjuvant .

Study on Anticancer Mechanisms

A recent investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in various cancer cell lines .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group at the 4-position of the pyrazole ring undergoes oxidation to yield carboxylic acid derivatives. For example:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous pyridine or acidic media .

- Products : Pyrazole-4-carboxylic acid derivatives, which can be further esterified to form ethyl pyrazole-4-carboxylate analogs .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O/Pyridine | Reflux, 4–6 hrs | Pyrazole-4-carboxylic acid | 75–85% |

Hydrolysis Reactions

The ester moiety is susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl in ethanol yields the corresponding carboxylic acid .

- Basic Hydrolysis : NaOH or KOH in aqueous ethanol produces the sodium/potassium salt of the acid .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

- Reagents : Amines, thiols, or alkoxides in the presence of Cu catalysts .

- Products : Substituted phenylpyrazoles with enhanced electronic or steric properties .

Reduction Reactions

The pyrazole ring can undergo reduction to form pyrazoline derivatives:

- Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

- Products : Dihydro- or tetrahydro-pyrazole derivatives, depending on reaction severity .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ring Reduction | NaBH₄, MeOH | RT, 2 hrs | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate | 60% |

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

- Example : Reaction with aldehydes and malononitrile in the presence of DABCO yields pyrano[2,3-c]pyrazoles .

- Conditions : Ethanol, 30 minutes, 70°C .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclocondensation | Benzaldehyde, DABCO | EtOH, 70°C | Pyrano[2,3-c]pyrazole derivative | 85% |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions:

- Suzuki Coupling : With aryl boronic acids to introduce aryl groups at specific positions .

- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/water .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, 80°C | 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 78% |

Functional Group Transformations

The ester group can be converted into amides or hydrazides:

- Amide Formation : Reaction with primary amines using HATU/DIPEA .

- Hydrazide Formation : Hydrazine hydrate in ethanol.

Key Mechanistic Insights

- Steric and Electronic Effects : The 4-chlorophenyl group enhances electrophilic substitution reactivity at the para position due to its electron-withdrawing nature .

- Regioselectivity : Reactions at the pyrazole ring’s 4-position are favored due to the electron-deficient nature of the ester group .

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable in synthesizing bioactive molecules and functional materials.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and phenylhydrazine derivatives under reflux conditions. Subsequent hydrolysis under basic conditions yields the carboxylate ester. Optimization of solvent (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios can improve yields (70–85%) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : H and C NMR confirm substituent positions and ester functionality. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and aromatic C-Cl bonds. Mass spectrometry validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, SCXRD reveals a planar pyrazole ring with a dihedral angle of 15–20° relative to the chlorophenyl group .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. Replacing chlorine with electron-withdrawing groups (e.g., -NO) may alter binding affinity to target proteins. For example, sulfonyl-substituted analogs show increased antifungal activity due to enhanced hydrogen bonding with enzyme active sites .

Q. How can computational methods predict pharmacokinetic properties?

Q. What strategies resolve discrepancies in biological activity data across studies?

- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.